PRN694 - 1575818-46-0

PRN694

Catalog Number: EVT-279971
CAS Number: 1575818-46-0
Molecular Formula: C28H35F2N5O2S
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PRN694 is a small molecule classified as a selective, covalent inhibitor of two Tec family kinases: Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK, also known as TXK). [, , , ] This dual inhibitory action makes it a valuable tool in scientific research for studying the roles of ITK and RLK in immune cell signaling and for exploring potential therapeutic targets for various immune-mediated diseases. [, , , ]

BMS-509744

Compound Description: BMS-509744 is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) that does not inhibit Resting lymphocyte kinase (RLK). It has been investigated for its effects on cell viability in T-cell prolymphocytic leukemia (T-PLL) cell lines and primary T-PLL cells. []

Relevance: Unlike PRN694, which inhibits both ITK and RLK, BMS-509744 specifically targets ITK. [] BMS-509744 has a lower reported affinity for ITK compared to PRN694. [] The differing selectivity profiles and potencies of these two compounds highlight the importance of considering these factors when evaluating ITK targeting in various diseases. []

AZD5991

Compound Description: AZD5991 is a selective inhibitor of MCL-1, a protein involved in apoptosis regulation. It has been investigated in combination with Venetoclax as a potential treatment for T-cell prolymphocytic leukemia (T-PLL). []

Relevance: While not structurally related to PRN694, AZD5991 is relevant in the context of T-PLL treatment. Research suggests that T-PLL cells exhibit heterogeneous dependency on both BCL-2 (the target of Venetoclax) and MCL-1. [] Therefore, combining PRN694 with agents like AZD5991, which target alternative apoptotic pathways, might enhance therapeutic efficacy in T-PLL. []

S63845

Compound Description: Similar to AZD5991, S63845 is a selective inhibitor of MCL-1, studied for its potential in enhancing Venetoclax-induced cell death in T-cell prolymphocytic leukemia (T-PLL). []

Relevance: Although not directly related to the structure of PRN694, S63845 is relevant to its therapeutic context. T-PLL cells show varying dependencies on both BCL-2 and MCL-1. [] Combining PRN694 with S63845 might offer a synergistic approach to enhance cell death in T-PLL by targeting both BCL-2 and MCL-1. []

Belinostat (BEL)

Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that has shown activity in preclinical T-PLL models. []

Relevance: While structurally unrelated to PRN694, Belinostat is relevant in the context of T-PLL treatment. Studies suggest that HDAC inhibitors like Belinostat can enhance the sensitivity of T-PLL cells to Venetoclax by increasing their dependence on BCL-2. [] This finding suggests potential synergy between HDAC inhibitors like Belinostat and ITK/RLK inhibitors like PRN694 in T-PLL treatment.

Ruxolitinib (RUX)

Compound Description: Ruxolitinib is a JAK/STAT inhibitor that has shown preclinical activity in T-PLL. []

Relevance: Though structurally different from PRN694, Ruxolitinib is relevant to its therapeutic context in T-PLL. Research indicates that JAK/STAT inhibitors like Ruxolitinib can sensitize T-PLL cells to Venetoclax by enhancing their reliance on BCL-2. [] This finding suggests a potential synergistic effect when combining JAK/STAT inhibitors like Ruxolitinib with ITK/RLK inhibitors like PRN694 in treating T-PLL.

Overview

PRN694 is a synthetic organic compound recognized for its role as a covalent inhibitor of interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK). It selectively binds to specific cysteine residues in these kinases, effectively blocking their activity. This compound has garnered attention for its potential therapeutic applications in treating T-cell mediated inflammatory diseases, autoimmune disorders, and certain malignancies.

Source and Classification

PRN694 was developed through molecular modeling techniques aimed at optimizing its selectivity and potency against ITK and RLK. It belongs to a class of small molecules characterized as covalent inhibitors, specifically targeting the TEC family of kinases. The compound is classified under research chemicals with a focus on immunology and oncology applications. Its development is documented in various studies, including those published in the Journal of Biological Chemistry and the Journal of Immunology, highlighting its efficacy in preclinical models .

Synthesis Analysis

The synthesis of PRN694 involves several key steps:

  1. Molecular Design: Initial designs were based on structural insights from protein crystal structures available in the Protein Data Bank. The design process utilized the Molecular Operating Environment software for molecular modeling and docking studies.
  2. Covalent Bond Formation: PRN694 is synthesized to form an irreversible bond with cysteine residues at positions 442 of ITK and 350 of RLK. This covalent modification is crucial for its inhibitory action.
  3. Optimization: The compound underwent structure-activity relationship studies to refine its potency and selectivity, leading to the identification of PRN694 as a promising candidate for further development .
Molecular Structure Analysis

The molecular structure of PRN694 reveals critical characteristics that contribute to its function:

  • Chemical Formula: C₁₈H₁₈ClN₃O₄S
  • Molecular Weight: Approximately 397.87 g/mol
  • Structural Features: The compound contains functional groups that facilitate its binding to the target kinases, particularly the reactive electrophilic center that interacts with the thiol group of cysteine residues.

Data from crystallographic studies indicate that PRN694 adopts a conformation conducive to effective binding within the ATP-binding site of both ITK and RLK .

Chemical Reactions Analysis

PRN694 primarily participates in biochemical reactions that involve the inhibition of kinase activity:

  • Covalent Inhibition Mechanism: Upon binding to ITK and RLK, PRN694 forms a stable covalent bond, leading to irreversible inhibition of these kinases. This prevents phosphorylation events critical for T-cell activation and proliferation.
  • In Vitro Assays: Experimental data demonstrate that PRN694 effectively inhibits T-cell receptor signaling pathways, reducing cytokine production (e.g., interferon-gamma and interleukin-17A) and T-cell proliferation .
Mechanism of Action

The mechanism by which PRN694 exerts its effects involves several steps:

  1. Binding Affinity: PRN694 selectively binds to the active sites of ITK and RLK, forming covalent bonds with specific cysteine residues.
  2. Inhibition of Kinase Activity: This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation processes essential for T-cell activation.
  3. Downstream Effects: The inhibition leads to reduced activation of transcription factors such as NF-kB and NFAT1, which are critical for T-cell differentiation and function .
Physical and Chemical Properties Analysis

PRN694 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
  • Reactivity: The electrophilic nature of PRN694 makes it highly reactive towards thiol groups, which is essential for its mechanism of action as a covalent inhibitor .
Applications

PRN694 has significant potential in various scientific applications:

  • Therapeutic Use: It is being investigated for its ability to treat diseases characterized by excessive T-cell activation, such as autoimmune diseases (e.g., colitis) and certain cancers.
  • Research Tool: As a selective inhibitor of ITK/RLK, PRN694 serves as a valuable tool in immunological research, helping elucidate signaling pathways involved in T-cell biology.
  • Preclinical Studies: Ongoing studies are assessing its efficacy in animal models, with promising results indicating reduced disease progression in models of colitis .
Introduction to PRN694: Biochemical Context & Therapeutic Rationale

Kinase Inhibition in Immune Modulation: ITK/RLK Signaling Pathways

Interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK/TXK) are non-receptor tyrosine kinases within the TEC family that coordinate critical immune responses. These kinases act as essential mediators downstream of T-cell receptors (TCR) and Fc receptors (FcR), facilitating:

  • Phospholipase Cγ1 (PLCγ1) phosphorylation, triggering calcium flux
  • Activation of transcription factors (NFAT, NF-κB, AP-1)
  • Cytokine production (IL-17A, IFN-γ) and lymphocyte differentiation [2] [10]

Genetic deletion studies reveal that ITK/RLK double-knockout mice exhibit profound defects in Th17 differentiation and IL-17A production—key drivers of autoimmune pathologies. Unlike reversible inhibitors, covalent targeting of ITK/RLK offers sustained pathway suppression, positioning PRN694 as a novel immunomodulatory agent [3] [8].

Structural Biology of TEC Family Kinases: ATP-Binding Pocket Cysteine Targets

The TEC kinase family (ITK, RLK, BTK, TEC, BMX) shares a conserved catalytic domain with a unique cysteine residue near the ATP-binding site:

Table 1: Cysteine Residues in TEC Kinases

KinaseCysteine PositionConservation
ITKCys442Universal in TEC
RLKCys350Universal in TEC
BTKCys481Universal in TEC

This cysteine nucleophile enables covalent bond formation with inhibitors bearing electrophilic groups (e.g., acrylamides). Structural analyses confirm that Cys442 in ITK and Cys350 in RLK reside in the front pocket of the kinase domain, accessible to inhibitors with complementary steric orientation [2] [7].

PRN694 as a Dual Covalent Inhibitor: Cys442 (ITK) & Cys350 (RLK) Binding Mechanisms

PRN694 ((5-(difluoromethyl)-N-[1-[[(2R)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl]-5-[[(1S)-1,2,2-trimethylpropyl]carbamoyl]benzimidazol-2-yl)thiophene-2-carboxamide) exploits this conserved cysteine vulnerability through:

  • Irreversible Michael addition: The acrylamide warhead forms a covalent bond with Cys442 (ITK) or Cys350 (RLK)
  • Enhanced residence time: >12-hour occupancy post-washout in cellular assays
  • Sub-nanomolar potency: IC50 of 0.3 nM (ITK) and 1.4 nM (RLK) [1] [5]

Table 2: PRN694 Selectivity Profile

KinaseIC50 (nM)Selectivity vs ITK
ITK0.3Reference
RLK1.44.7-fold
TEC3.311-fold
JAK330100-fold
BTK1757-fold

Kinase profiling reveals >100-fold selectivity over JAK3 and other off-target kinases, attributable to steric complementarity with the ITK/RLK hydrophobic back pocket. Mutagenesis studies (C442A ITK mutant) abolish PRN694 binding, confirming covalent mechanism dependence [1] [7].

Pathophysiological Relevance: Th17 Differentiation & Psoriatic Inflammation

ITK/RLK signaling intersects critically with psoriatic pathogenesis through:

  • Th17 polarization: PRN694 inhibits IL-17A production (IC50 = 157 nM in Jurkat cells) by blocking TCR-induced PLCγ1 phosphorylation and NFAT nuclear translocation [1] [4]
  • Cutaneous T-cell infiltration: In imiquimod-induced psoriasis models, PRN694 reduces:
  • Epidermal thickness by 58% (p<0.01)
  • CD3+ T-cell dermal accumulation by 72%
  • γδ T-cell activation [3] [4]
  • Synovio-entheseal inflammation: By suppressing IL-17A, PRN694 attenuates osteoclast differentiation and bone erosion in psoriatic arthritis models—effects validated via IL-17A neutralization studies [9]

Mechanistically, PRN694 disrupts the STAT3-IL-23 feedback loop that sustains Th17 pathogenicity. In R26Stat3C mice (constitutively active STAT3), PRN694 reverses IL-17-driven epidermal hyperplasia and joint erosion, confirming target engagement [9] [10].

Properties

CAS Number

1575818-46-0

Product Name

PRN694

IUPAC Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide

Molecular Formula

C28H35F2N5O2S

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1

InChI Key

NXTKFBGDLDPFLB-PKOBYXMFSA-N

SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

PRN694; PRN-694; PRN 694;

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.